molecular formula C20H21NO4 B1222069 Nantenine CAS No. 2565-01-7

Nantenine

Cat. No. B1222069
CAS RN: 2565-01-7
M. Wt: 339.4 g/mol
InChI Key: WSVWKHTVFGTTKJ-AWEZNQCLSA-N
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Description

Nantenine is an alkaloid found in the plant Nandina domestica as well as some Corydalis species . It is an antagonist of both the α1-adrenergic receptor and the serotonin 5-HT2A receptor, and blocks both the behavioral and physiological effects of MDMA in animals .


Synthesis Analysis

The naturally occurring aporphine alkaloid nantenine has been synthesized via an oxidative cyclization reaction with PIFA . This synthesis was part of a study that evaluated its binding profile against a panel of CNS targets .


Molecular Structure Analysis

Nantenine has a molecular formula of C20H21NO4 . Its molecular weight is 339.39 . The structure of Nantenine is consistent with its H-NMR .


Chemical Reactions Analysis

Nantenine showed mixed inhibition kinetics in enzyme assays . Molecular docking experiments suggest that nantenine binds preferentially to the catalytic site of AChE but is also capable of interacting with the peripheral anionic site (PAS) of the enzyme .


Physical And Chemical Properties Analysis

Nantenine has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Anticonvulsant Effects

Nantenine, an aporphine alkaloid, demonstrates potential as an anticonvulsant drug. Studies have shown that at lower doses, nantenine effectively inhibits seizures induced by pentylenetetrazol and maximal electroshock in animal models. This suggests its potential application in the treatment of epilepsy or other seizure-related disorders (Ribeiro & Leite, 2003).

Vascular Effects

Research indicates that nantenine can block muscle contraction and Ca2+ translocation induced by noradrenaline and K+ in rat vas deferens. This implies that nantenine may have therapeutic applications in conditions related to vascular muscle contractions (Ribeiro et al., 2003).

Neurological Applications

Nantenine exhibits effects on the central nervous system by inhibiting the head-twitch response in mice, a reaction mediated by the 5-HT2A receptor. This suggests its possible use in the treatment of disorders involving serotonin receptors, such as certain psychiatric or neurological conditions (Indra et al., 2002).

Potential in Alzheimer’s Disease Treatment

Nantenine also shows acetylcholinesterase inhibitory activity, which is significant in the context of Alzheimer's disease treatment. It binds to both the catalytic and peripheral anionic site of the enzyme, suggesting its utility in designing novel treatments for Alzheimer’s (Pecic et al., 2011).

Cardiovascular Effects

In cardiovascular research, nantenine has been found to induce a dose-dependent fall in arterial pressure and heart rate in normotensive rats, suggesting a potential role in managing hypertension or other cardiovascular conditions (Orallo, 2004).

Synthesis and Molecular Modeling

Research into the synthesis of nantenine analogs and molecular modeling investigations provides insights into the development of new compounds with potential therapeutic applications. This includes the exploration of its structure-activity relationships, which is crucial for the design of new drugs (Chaudhary et al., 2009).

Safety And Hazards

Nantenine is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

properties

IUPAC Name

(12S)-18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVWKHTVFGTTKJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180343
Record name Nantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nantenine

CAS RN

2565-01-7
Record name Nantenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nantenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NANTENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE0AU8C122
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
560
Citations
R de A Ribeiro, LG do Carmo, I Vladimirova… - European journal of …, 2003 - Elsevier
The effect of nantenine, an aporphine alkaloid isolated from Ocotea macrophylla HBK, was studied on contractions and Ca 2+ translocation induced by noradrenaline, Ca 2+ , or K + in …
Number of citations: 30 www.sciencedirect.com
S Pecic, MA McAnuff, WW Harding - Journal of enzyme inhibition …, 2011 - Taylor & Francis
… nantenine is an important structural requirement for its anticholinesterase activity. Nantenine … Molecular docking experiments suggest that nantenine binds preferentially to the catalytic …
Number of citations: 23 www.tandfonline.com
B Indra, K Matsunaga, O Hoshino, M Suzuki… - European journal of …, 2002 - Elsevier
… ) was affected by (±)-nantenine at doses up to 10 μM (… of (±)-nantenine, we examined the effects of (±)-nantenine derivatives on α 1 -adrenoceptors in the rat aorta. Among (±)-nantenine …
Number of citations: 46 www.sciencedirect.com
H Tsuchida, Y Ohizumi - European journal of pharmacology, 2003 - Elsevier
… -nantenine exerted competitive antagonistic activity at the α 1 -adrenoceptor/5-HT 2A receptor. But, the action of (+)-nantenine … (+)-nantenine on various pressor responses in pithed rats. …
Number of citations: 13 www.sciencedirect.com
WE Fantegrossi, CL Kiessel, PT Leach, CV Martin… - …, 2004 - Springer
… studied the antagonist effects of nantenine and the selective α … to assess the actions of nantenine, prazosin, and M100907 … Thus, the antagonist effects of nantenine against several …
Number of citations: 71 link.springer.com
B Indra, T Tadano, O Nakagawasai, Y Arai, H Yasuhara… - Life sciences, 2002 - Elsevier
We investigated the effects of nantenine (9,10-Methylenedioxy-1, 2 dimethoxyaporphine), a major alkaloid isolated from the fruit of Nandina domestica Thunb (Berberidaceae), on the 5-…
Number of citations: 31 www.sciencedirect.com
O LeGendre, S Pecic, S Chaudhary… - Bioorganic & medicinal …, 2010 - Elsevier
… nantenine, has been shown to antagonize behavioral and physiological effects of MDMA in mice. We have synthesized (±)-nantenine … of the chiral center of nantenine with regards to its …
Number of citations: 24 www.sciencedirect.com
RA Ribeiro, JR Leite - Phytomedicine, 2003 - Elsevier
The present study investigated the anticonvulsant and convulsant profiles of nantenine, an aporphine alkaloid found in several vegetal species. At lower doses (20–50 mg/kg, ip) the …
Number of citations: 41 www.sciencedirect.com
S Chaudhary, S Pecic, O LeGendre, HA Navarro… - Bioorganic & medicinal …, 2009 - Elsevier
C1 and flexible analogs of (±)-nantenine were synthesized and evaluated for antagonist activity at human 5-HT 2A receptors in a calcium mobilization assay. This work has resulted in …
Number of citations: 27 www.sciencedirect.com
RA Ribeiro, GR de Lores Arnaiz - Phytomedicine, 2001 - Elsevier
… by nantenine is competitive to KCl but non-competitive to substrate p-NPP, whereas K + -p-NPPase stimulation by nantenine … may be two acceptor sites for nantenine in p-NPPase, one …
Number of citations: 12 www.sciencedirect.com

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